REACTION_CXSMILES
|
B1([O-])OO1.[OH2:5].[OH2:6].O.O.[Na+].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[NH2:18]>C(O)(=O)C>[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[N+:18]([O-:6])=[O:5] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
135.374 g
|
Type
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reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
33.685 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)F)N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 55° C. for an additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
Insoluble materials were removed by filtration through a plug of celite, which
|
Type
|
WASH
|
Details
|
was rinsed with 100 mL acetic acid
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Type
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ADDITION
|
Details
|
The combined acetic acid fractions were added to 3 L ice water
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Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to give a waxy solid which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crude solid was dissolved in 250 mL ethyl acetate
|
Type
|
WASH
|
Details
|
washed three times with 200 mL of 10% aqueous hydrogen chloride, 200 mL saturated sodium bicarbonate and 100 mL brine
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |